molecular formula C8H12N2O2 B12875248 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid CAS No. 750542-10-0

4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12875248
CAS No.: 750542-10-0
M. Wt: 168.19 g/mol
InChI Key: JQVBCTWBAZHWQK-UHFFFAOYSA-N
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Description

Historical Context of Pyrrole Carboxylic Acid Derivatives

The exploration of pyrrole derivatives began in 1834 with the isolation of pyrrole itself from coal tar by F. F. Runge. Early research focused on natural pyrrole-containing compounds like chlorophyll and heme, which highlighted the structural and electronic uniqueness of the pyrrole ring. The synthesis of pyrrole carboxylic acids emerged in the mid-20th century, driven by the need to functionalize pyrroles for pharmaceutical applications. For example, the Knorr synthesis—a reaction between α-amino ketones and β-diketones—enabled the production of 4-aminopyrrole-2-carboxylates in yields of 61–84%.

A pivotal advancement occurred in 2002 with the development of a scalable method for synthesizing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters. This method utilized N-PhF-4-oxoproline benzyl ester treated with primary or secondary amines in the presence of TsOH, achieving high yields and paving the way for N-alkylated derivatives like this compound. Subsequent modifications, such as ester hydrolysis, allowed access to the free carboxylic acid form.

Table 1: Key Synthetic Routes for Pyrrole Carboxylic Acid Derivatives

Method Starting Materials Key Conditions Yield (%) Reference
Knorr Synthesis α-Amino ketone, β-diketone TsOH, THF, 25°C 61–84
Paal–Knorr Synthesis 1,4-Diketone, Primary Amine Acid catalysis 70–85
Ester Hydrolysis Methyl 4-propylpyrrole-2-carboxylate NaOH, H2O/EtOH >90

Significance in Heterocyclic Chemistry Research

Pyrrole derivatives occupy a central role in heterocyclic chemistry due to their aromatic stability and diverse reactivity. The 4-amino-1-propyl substitution pattern introduces steric and electronic effects that influence both synthetic applications and material properties:

  • Aromaticity and Resonance : The pyrrole ring’s resonance energy (87.8–130 kJ/mol) arises from delocalized π-electrons, with the nitrogen lone pair participating in conjugation.

Properties

CAS No.

750542-10-0

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-amino-1-propylpyrrole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-10-5-6(9)4-7(10)8(11)12/h4-5H,2-3,9H2,1H3,(H,11,12)

InChI Key

JQVBCTWBAZHWQK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Cyclization and Alkylation Routes

  • A common approach starts from pyrrolidine-2-carboxylic acid derivatives, which undergo cyclization reactions using formic mixed anhydrides or alkyl formates in the presence of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride. This step forms the pyrrole ring with the carboxylic acid at the 2-position.

  • Alkylation of the nitrogen atom (N-1) with propyl groups is performed directly on the intermediate carboxylic acid derivatives. This alkylation can lead to racemization if the carboxyl group is chiral, but catalytic hydrogenation of double bonds in intermediates can yield cis isomers with high stereoselectivity.

Amination at the 4-Position

  • The 4-amino group is introduced by treatment of 4-oxopyrrole derivatives with ammonium hydroxide or primary/secondary amines in the presence of catalytic amounts of p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF). This method yields 4-amino-1H-pyrrole-2-carboxylic acid esters in good yields (61-84%).

  • Alternatively, nucleophilic substitution reactions on 4-nitro-1H-pyrrole-2-carboxylic acid derivatives can be used, where the nitro group is converted to an amino group via reduction or substitution.

Catalytic Hydrogenation

  • Catalytic hydrogenation under mild conditions (hydrogen pressure ~1.4-1.5 MPa, temperature ~50 °C) is used to reduce double bonds in intermediates, converting them into saturated pyrrolidine derivatives. This step is crucial for obtaining the desired stereochemistry and purity of the final product.
Step Reagents/Conditions Notes
Cyclization Formic mixed anhydride (formic anhydride, acetic formic anhydride, etc.), strong base (LHMDS, NaH) Acid additives (TFA or acetic acid) improve yield; reaction under inert atmosphere
Alkylation (N-1 propylation) Propyl halides or alkyl formates, base (triethylamine, DBU, DMAP) May cause racemization if chiral centers present; mild temperature control required
Amination (4-position) Ammonium hydroxide or primary/secondary amines, catalytic TsOH, solvent THF Yields 61-84% of 4-amino pyrrole esters; reaction at room temperature
Catalytic hydrogenation Hydrogen gas, Pd/C or chiral catalysts, ethanol/DMF solvent, 1.4-1.5 MPa H2, 50 °C Produces cis isomers; stereoselective reduction; mild conditions reduce side reactions
Hydrolysis Alkali metal hydroxides (LiOH, NaOH, KOH) Converts esters to carboxylic acids; mild aqueous conditions
  • Cyclization and Formation of Pyrrole Core : A compound such as N-PhF-4-oxoproline benzyl ester is treated with ammonium hydroxide in THF to yield 4-hydroxy-1H-pyrrole-2-carboxylic acid benzyl esters in 59-70% yield.

  • Amination : The 4-hydroxy group is converted to 4-amino by reaction with primary amines under catalytic TsOH in THF, yielding 4-amino-1H-pyrrole-2-carboxylic acid esters in 61-84% yield.

  • N-1 Propylation : Alkylation of the pyrrole nitrogen with propyl halides or alkyl formates in the presence of bases like triethylamine or DBU in solvents such as DMF or ethanol at low temperatures (-70 °C to room temperature) for several hours.

  • Catalytic Hydrogenation : The intermediate is subjected to hydrogenation in an autoclave under 1.4-1.5 MPa hydrogen pressure at 50 °C using Pd/C catalyst to reduce double bonds and obtain the saturated pyrrolidine derivative.

  • Hydrolysis : Ester groups are hydrolyzed using lithium hydroxide or sodium hydroxide in aqueous media to yield the free carboxylic acid.

  • The use of formic mixed anhydrides and strong bases allows efficient cyclization with improved yields and mild conditions.

  • Catalytic hydrogenation with chiral catalysts can selectively produce cis isomers, which is advantageous for stereochemical purity.

  • Amination using ammonium hydroxide or amines with TsOH catalysis provides a straightforward route to 4-amino substitution with good yields.

  • The overall synthetic route benefits from cheap raw materials, simple operations, and mild reaction conditions, reducing production costs and environmental impact.

Method Step Key Reagents/Conditions Yield (%) Notes
Cyclization Formic anhydride + strong base (LHMDS, NaH) 60-80 Acid additives improve yield
Amination (4-position) Ammonium hydroxide or amines + TsOH in THF 61-84 Mild conditions, catalytic TsOH
N-1 Propylation Propyl halide/alkyl formate + base (TEA, DBU) 70-90 Low temperature, possible racemization
Catalytic hydrogenation Pd/C, H2 (1.4-1.5 MPa), 50 °C >90 Stereoselective, cis isomer formation
Hydrolysis LiOH, NaOH aqueous >90 Mild aqueous conditions

The preparation of 4-amino-1-propyl-1H-pyrrole-2-carboxylic acid is well-established through a combination of cyclization, amination, alkylation, catalytic hydrogenation, and hydrolysis steps. The methods leverage mild reaction conditions, selective catalysis, and efficient reagents to achieve high yields and stereochemical control. These protocols are supported by diverse research and patent literature, providing a robust foundation for industrial and laboratory synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce various amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar pyrrole structures exhibit a variety of pharmacological activities, including:

  • Anticonvulsant Activity : Some analogs have shown effectiveness in reducing seizure activity, suggesting that 4-amino derivatives could be explored for epilepsy treatment .
  • Analgesic Properties : The compound may influence pain pathways by modulating neurotransmitter systems, particularly those involving norepinephrine and serotonin receptors .
  • Anticancer Activity : Preliminary studies indicate that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines, such as HeLa cells, indicating potential for development as anticancer agents .

Cosmetic Applications

Skin Care Formulations
The unique properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and stability in formulations has been noted in several studies. The compound can help improve the sensory attributes of creams and lotions, making them more appealing to consumers .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Medicinal ChemistryExhibited anticonvulsant and analgesic properties
Pain ManagementPotential for modulation of pain pathways
Cosmetic FormulationsImproved skin hydration and formulation stability

Mechanism of Action

The mechanism of action of 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Solubility and Lipophilicity

  • This compound: The propyl chain increases logP (~1.8 estimated) compared to its unsubstituted analog (logP ~0.5), enhancing lipid solubility but reducing aqueous solubility.
  • 4-(FMOC-amino)-1-methyl derivative: FMOC protection further elevates hydrophobicity (logP ~3.2), limiting solubility in polar solvents .
  • 2,5-Dihydro variant : Saturation improves solubility in alcohols due to reduced aromatic stacking interactions .

Commercial Availability and Use Cases

Compound Name Supplier Package Sizes Primary Application
4-Amino-1H-pyrrole-2-carboxylic acid CymitQuimica 250 mg (inquiry) Research-scale organic synthesis
4-(FMOC-amino)-1-methyl derivative FUJIFILM Wako Chemicals 1G, 5G (Japan stock) Peptide manufacturing and biotechnology
2,5-Dihydro derivative CymitQuimica 100 mg (inquiry) Exploratory medicinal chemistry studies

Research Findings and Limitations

  • Biological Activity : Analogous compounds (e.g., methyl-substituted variants) show moderate inhibition of bacterial dihydrofolate reductase, suggesting possible antimicrobial utility .
  • Knowledge Gaps: Data on the propyl derivative’s toxicity, metabolic stability, and pharmacokinetics remain scarce, highlighting the need for targeted studies.

Biological Activity

4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2 with a molecular weight of 168.19 g/mol. The structure features an amino group and a carboxylic acid group attached to the pyrrole ring, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H12N2O2C_8H_{12}N_2O_2
Molecular Weight168.19 g/mol
Boiling PointNot available
Melting PointNot available
PurityNot specified

This compound interacts with various biological targets, particularly enzymes and receptors involved in key metabolic pathways. Its mechanism of action includes:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, influencing metabolic pathways and cellular functions.
  • Cell Signaling Modulation : It may affect cell signaling pathways crucial for growth and differentiation.
  • Gene Expression : Changes in gene expression patterns can lead to altered cellular behavior.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 μg/mL compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
  • Anti-inflammatory Effects :
    In vitro assays indicated that this compound significantly reduced the production of inflammatory markers in macrophages stimulated by lipopolysaccharides (LPS). The results suggest that it could be developed as a therapeutic agent for inflammatory diseases .

Dosage and Toxicity

The biological effects of this compound vary with dosage:

  • Therapeutic Range : Lower doses have shown beneficial effects in cellular models without significant cytotoxicity.
  • Toxicity Concerns : Higher concentrations may lead to adverse effects, necessitating further studies to establish safe dosage thresholds.

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Findings :
  • pH-Dependent Stability : The carboxylic acid group protonates in acidic environments (e.g., stomach pH), reducing solubility.
  • Oxidative Degradation : Susceptible to oxidation at the pyrrole ring; antioxidants (e.g., ascorbic acid) may stabilize solutions .

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